

A Comparative Guide to the Characterization of Disodium 2,5-dihydroxyterephthalate and Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium 2,5-dihydroxyterephthalate*

Cat. No.: *B8492298*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for **Disodium 2,5-dihydroxyterephthalate** and two structurally related alternatives: Disodium Terephthalate and Disodium 4,4'-biphenyldicarboxylate. This document is intended to assist researchers in evaluating these compounds for applications in drug development and materials science by presenting key characterization data in a clear, comparative format, alongside detailed experimental protocols.

Introduction

Disodium 2,5-dihydroxyterephthalate is a salt of 2,5-dihydroxyterephthalic acid, an organic compound with potential applications in the synthesis of coordination polymers and metal-organic frameworks (MOFs)[1]. The arrangement of its functional groups allows for the formation of robust structures with potential utility in drug delivery and other biomedical applications. For effective and reproducible research, a thorough understanding of its physicochemical properties is essential. This guide provides a cross-validation of its characterization data with that of Disodium Terephthalate, its non-hydroxylated counterpart, and Disodium 4,4'-biphenyldicarboxylate, an extended aromatic analogue.

Comparative Characterization Data

The following tables summarize the key characterization data for **Disodium 2,5-dihydroxyterephthalate** and its alternatives. It is important to note that direct experimental data for the disodium salt of 2,5-dihydroxyterephthalic acid is limited in the public domain. Therefore, data for the parent acid, 2,5-dihydroxyterephthalic acid (DHTA), is included for reference and inference.

Physical and Chemical Properties

Property	Disodium 2,5-dihydroxyterephthalate	2,5-dihydroxyterephthalic Acid (DHTA)	Disodium Terephthalate	Disodium 4,4'-biphenyldicarbonylate
Molecular Formula	C ₈ H ₄ Na ₂ O ₆	C ₈ H ₆ O ₆	C ₈ H ₄ Na ₂ O ₄	C ₁₄ H ₈ Na ₂ O ₄
Molecular Weight	242.08 g/mol	198.13 g/mol	210.09 g/mol [2]	286.19 g/mol
Appearance	-	White to off-white solid[3]	-	-
Solubility	-	Soluble in hot dimethylformamide[3]	Soluble in water	Sparsingly soluble in aqueous solutions[4]

Spectroscopic Data

Note: Direct NMR data for **Disodium 2,5-dihydroxyterephthalate** was not readily available. Data for derivatives of 2,5-dihydroxyterephthalic acid are presented for reference.

Parameter	Diethyl 2,5-dihydroxyterephthalate (in CDCl ₃)[5]	2,5-bis(allyloxy)terephthalic acid (in DMSO-d ₆) [5]	Disodium Terephthalate (in D ₂ O)	Disodium 4,4'-biphenyldicarbonylate
¹ H NMR (ppm)	10.14 (s, 2H, -OH), 7.47 (s, 2H, Ar-H), 4.40 (q, 4H, -CH ₂ -), 1.40 (t, 6H, -CH ₃)	13.02 (s, 2H, -COOH), 7.34 (s, 2H, Ar-H), 6.01 (m, 2H, -CH=), 5.43 (dd, 2H, =CH ₂), 5.24 (dd, 2H, =CH ₂), 4.60 (d, 4H, -O-CH ₂ -)	~7.8 (s, 4H, Ar-H)	-
¹³ C NMR (ppm)	-	166.67 (C=O), 150.09 (C-O), 133.39 (-CH=), 125.36 (Ar-C), 116.92 (=CH ₂), 115.89 (Ar-C-COOH), 69.42 (-O-CH ₂ -)	~176 (C=O), ~136 (Ar-C), ~130 (Ar-CH)	-

Compound	Key Peak Assignments (cm ⁻¹)	Reference
2,5-dihydroxyterephthalic acid (DHTA)	~3400-3000 (O-H stretch, broad), ~1650 (C=O stretch), ~1600, 1450 (aromatic C=C stretch)	[6]
Disodium Terephthalate	~1558 (asymmetric COO ⁻ stretch), ~1389 (symmetric COO ⁻ stretch), ~1088, 1023 (=C-H bend)	[7]
Disodium 4,4'-biphenyldicarboxylate	~1610 (asymmetric COO ⁻ stretch), ~1400 (symmetric COO ⁻ stretch), ~850, 770 (aromatic C-H bend)	Inferred from parent acid

X-ray Diffraction (XRD) Data

Compound	Crystal System	Space Group	Key 2θ Peaks (°)	Reference
2,5-dihydroxyterephthalic acid (anhydrous)	Triclinic	P-1	13.0, 15.5, 24.5, 26.2, 28.0	[1]
Disodium Terephthalate	Orthorhombic	Pbc2 ₁	9.0, 17.0, 26.8, 28.2, 30.5	[2]
Dicobalt 4,4'-biphenyldicarboxylate dihydroxide	Triclinic	P-1	-	[7]

Experimental Protocols

The following are detailed methodologies for the key characterization techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of -2 to 12 ppm.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 0 to 220 ppm.
 - Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation (ATR):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the powdered sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a FT-IR spectrometer equipped with a universal ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The data is usually collected over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis:
 - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify characteristic absorption bands corresponding to specific functional groups.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure and phase purity of the compound.

Protocol:

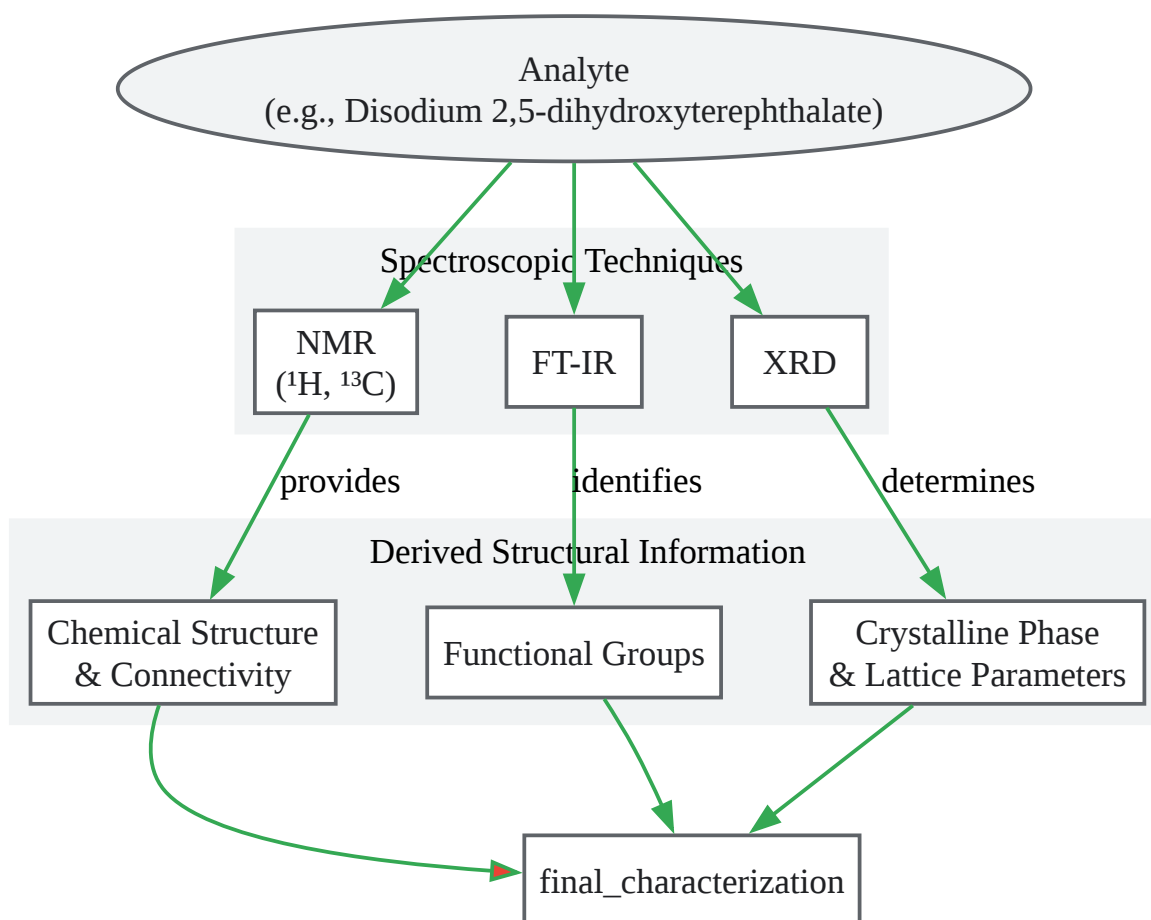
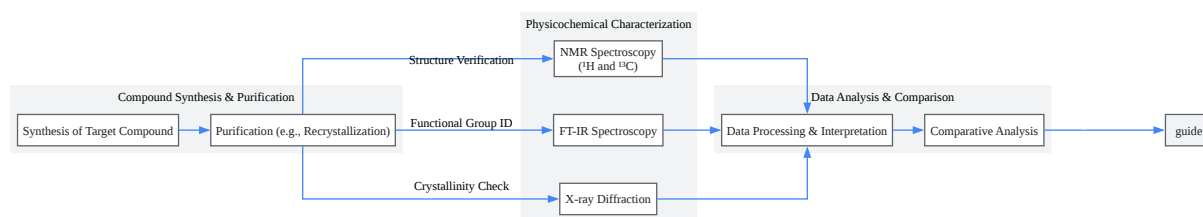
- Sample Preparation:
 - Finely grind the crystalline sample to a homogenous powder using a mortar and pestle.
 - Mount the powder on a sample holder, ensuring a flat, level surface.
- Instrumentation: Employ a powder X-ray diffractometer with a Cu K α radiation source ($\lambda = 1.5406\text{ \AA}$).

- Data Acquisition:
 - Scan the sample over a 2θ range of 5° to 80° .
 - Set the step size to 0.02° and the scan speed to $1\text{--}2^\circ/\text{min}$.
- Data Analysis:
 - Process the raw data to identify the positions (2θ) and intensities of the diffraction peaks.
 - Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., ICDD) for phase identification.
 - The crystal system and space group can be determined through indexing and refinement procedures.

Workflow and Pathway Visualizations

To aid in understanding the experimental and analytical processes, the following diagrams are provided.

General Experimental Workflow for Characterization



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of 2,5-dihydroxyterephthalic acid from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DISODIUM TEREPHTHALATE(10028-70-3) 1H NMR spectrum [chemicalbook.com]
- 3. chemos.de [chemos.de]
- 4. Disodium 4,4'-bis(2-sulfostyryl)biphenyl(27344-41-8) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structures of dicobalt and dinickel 4,4'-biphenyldicarboxylate dihydroxide, $M_2(O_2CC_6H_4C_6H_4CO_2)(OH)_2$, $M = Co$ and Ni , and diammonium 4,4'-biphenyldicarboxylate from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Characterization of Disodium 2,5-dihydroxyterephthalate and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8492298#cross-validation-of-disodium-2-5-dihydroxyterephthalate-characterization-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com